3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool for studying various biological processes, including cell signaling, gene expression, and protein interactions.
Scientific Research Applications
Chemical Properties and Reactions
Purine derivatives, including those similar to the compound , exhibit distinct ionization characteristics and methylation reactions. Studies have categorized purine-6,8-diones based on their substituents, highlighting the impact of these groups on the molecule's behavior, including protonation, methylation, and the formation of anions (Rahat, Bergmann, & Tamir, 1974). These reactions are crucial for understanding the compound's chemical behavior and potential reactivity in biological systems.
Pharmacological Potential
Research into similar purine derivatives has explored their pharmacological potential, including the affinity and functional activity of certain purine-2,6-dione derivatives at serotonin receptors, indicating potential psychotropic activity (Chłoń-Rzepa et al., 2013). Such findings suggest avenues for the development of new therapeutic agents targeting central nervous system disorders.
Structural and Computational Studies
Structural analyses and computational studies have been conducted on purine derivatives to understand their molecular configurations and interaction patterns. For instance, the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, a closely related class, has been studied to elucidate differences in biological activity and intermolecular interactions (Latosinska et al., 2014). Such research highlights the importance of structural characteristics in determining a compound's pharmacological profile.
properties
IUPAC Name |
3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-6-5-7-11(20)3/h11H,1,5-9H2,2-4H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXQJJDIFEYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
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